Hexaethyldigermtellurane
Description
Hexaethyldigermtellurane (chemical formula: C₁₂H₃₀Ge₂Te) is an organogermanium telluride compound featuring two germanium atoms bonded to a tellurium center, with ethyl groups as substituents.
Properties
CAS No. |
5582-58-1 |
|---|---|
Molecular Formula |
C12H30Ge2Te |
Molecular Weight |
447.2 g/mol |
InChI |
InChI=1S/2C6H15Ge.Te/c2*1-4-7(5-2)6-3;/h2*4-6H2,1-3H3; |
InChI Key |
KSJPFDYCGQQCNA-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)CC.CC[Ge](CC)CC.[Te] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexaethyldigermtellurane can be synthesized through a series of organometallic reactions. One common method involves the reaction of tetraethylgermane with tellurium tetrachloride in the presence of a reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis likely involves scaling up the laboratory procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials and final product.
Chemical Reactions Analysis
Types of Reactions: Hexaethyldigermtellurane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium and tellurium oxides.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2) and tellurium dioxide (TeO2).
Reduction: Lower oxidation state germanium and tellurium compounds.
Substitution: Various substituted organogermanium and organotellurium compounds.
Scientific Research Applications
Hexaethyldigermtellurane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it a potential candidate for studying biological interactions involving germanium and tellurium.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism by which hexaethyldigermtellurane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s ethyl groups and the presence of germanium and tellurium atoms allow it to participate in various biochemical pathways. These interactions can lead to changes in cellular processes, making it a valuable tool for studying molecular mechanisms in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Given the absence of explicit data on Hexaethyldigermtellurane in the evidence, comparisons are inferred from structurally or functionally analogous compounds in the provided sources.
Hexachlorocyclohexane (HCH)
- Structure : C₆H₆Cl₆ (mixed isomers) vs. C₁₂H₃₀Ge₂Te.
- Properties: HCH is a chlorinated hydrocarbon with acute toxicity (oral LD₅₀ in rats: 88–190 mg/kg) and environmental persistence.
- Applications: HCH is a pesticide, whereas organogermanium compounds are explored for semiconductor or catalytic uses.
Hexafluoroethane (C₂F₆)
- Structure : C₂F₆ (fully fluorinated) vs. ethyl-substituted Ge₂Te.
- Properties: Hexafluoroethane is inert, non-toxic, and used as a refrigerant. The ethyl groups in this compound may confer higher reactivity and lower thermal stability compared to fluorinated analogs .
Hexachloroethane (C₂Cl₆)
- Structure : C₂Cl₆ vs. C₁₂H₃₀Ge₂Te.
- Toxicity: Hexachloroethane shows hepatotoxicity and carcinogenicity (IARC Group 3 classification).
Hexamethylene Diisocyanate (C₈H₁₂N₂O₂)
- Reactivity: Diisocyanates are highly reactive in polymerization.
Data Table: Comparative Overview
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